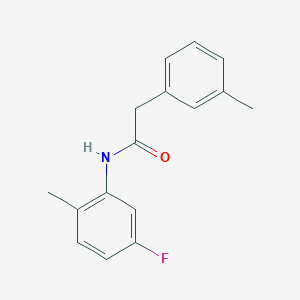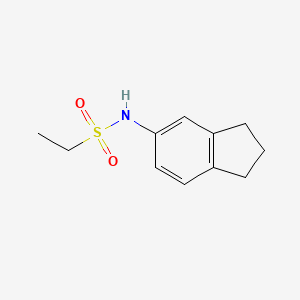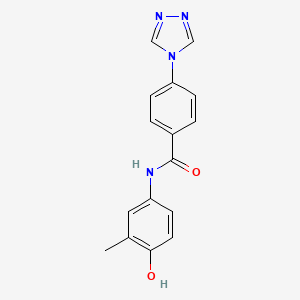
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide, also known as FMA, is a novel chemical compound that has been synthesized and researched for its potential applications in scientific research. FMA belongs to the class of amides and has a molecular weight of 277.34 g/mol.
作用機序
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This compound has been shown to enhance the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have a positive effect on mood and behavior. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to improve cognitive function and memory in mice models of Alzheimer's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of depression and anxiety. This compound has been shown to have a low toxicity profile and does not produce any significant side effects.
実験室実験の利点と制限
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments such as its high purity, low toxicity, and easy synthesis method. This compound can also be used as a tool compound for the study of the sigma-1 receptor and its role in various cellular processes. However, this compound has some limitations such as its limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research of N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide. One direction is the study of this compound's potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is the study of this compound's mechanism of action and its interaction with the sigma-1 receptor. Further research is also needed to optimize the synthesis method of this compound and to improve its solubility and half-life.
合成法
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure this compound compound. The yield of the reaction is around 50-60%.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has been researched for its potential applications in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-4-3-5-13(8-11)9-16(19)18-15-10-14(17)7-6-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJKYSKBWCMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)

![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)

![2-benzyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266601.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)
![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5266620.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
